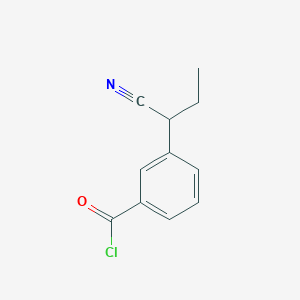
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological properties, including their use as calcium channel blockers in the treatment of cardiovascular diseases . The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.
Métodos De Preparación
The synthesis of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be achieved through the Hantzsch reaction, a well-known multicomponent reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often include heating in an appropriate solvent in the presence of a protic or Lewis acid catalyst . Industrial production methods may involve optimization of these conditions to improve yield and efficiency.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure . This mechanism is similar to other calcium channel blockers used in the treatment of hypertension and angina .
Comparación Con Compuestos Similares
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be compared to other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications. For example, nifedipine is used primarily for the treatment of angina, while amlodipine is used for both hypertension and angina . The unique structural features of this compound may offer advantages in terms of selectivity and potency .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
ethyl 1-acetyl-4-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)10-7-12(9(3)13)6-5-8(10)2/h5-8H,4H2,1-3H3 |
Clave InChI |
RAIOAGRBFVJGKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C=CC1C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















